2-(Methylthio)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
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Overview
Description
2-(Methylthio)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural similarity to purine bioisosteres. The presence of both sulfur and nitrogen atoms in the ring system contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-aminopyridine-3-thiol with an appropriate aldehyde in the presence of a catalyst such as zinc oxide nanoparticles in an ethanol medium . This reaction proceeds under mild conditions and results in the formation of the desired fused heterocyclic system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
2-(Methylthio)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can act as an antagonist at a receptor, blocking the binding of endogenous ligands. The presence of the sulfur and nitrogen atoms in the ring system allows for specific interactions with the target molecules, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring system and exhibit comparable pharmacological activities.
Imidazo[1,2-a]pyridines: Another class of fused heterocycles with similar structural features and biological activities.
Pyrido[2,3-d]pyrimidines: These compounds also contain a fused pyridine ring and are studied for their medicinal properties.
Uniqueness
2-(Methylthio)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is unique due to the presence of the methylthio group, which can enhance its lipophilicity and influence its interaction with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific pharmacological profile .
Properties
Molecular Formula |
C8H7N3O2S |
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Molecular Weight |
209.23 g/mol |
IUPAC Name |
2-methylsulfanyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2S/c1-14-8-10-4-2-3-5(7(12)13)9-6(4)11-8/h2-3H,1H3,(H,12,13)(H,9,10,11) |
InChI Key |
QZMBSECQMRAXSM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(N1)C=CC(=N2)C(=O)O |
Origin of Product |
United States |
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